N-(2-hydroxyphenyl)-3-methylbenzamide
Description
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Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)14(17)15-12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) |
InChI Key |
OTUMFOHWIGPQKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research has shown that N-(2-hydroxyphenyl)-3-methylbenzamide exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including protozoan parasites such as Plasmodium falciparum and Trypanosoma gondii. In particular, certain derivatives have demonstrated superior activity against these organisms, highlighting their potential as therapeutic agents in treating malaria and other protozoan infections .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets associated with cancer. Studies have indicated that this compound and its derivatives may inhibit tumor growth by inducing apoptosis in cancer cells. The selectivity index of some derivatives suggests they could be developed into safer anticancer therapies with minimal cytotoxic effects on healthy cells .
Industrial Applications
Material Science
In industrial contexts, this compound is being explored for its potential use in developing new materials. Its ability to form stable metal complexes makes it a candidate for applications in coordination chemistry. These complexes can serve as catalysts or functional materials in various chemical processes.
Polymer Chemistry
The compound's structural features facilitate its incorporation into polymers and resins, potentially enhancing their mechanical and thermal properties. This application is particularly relevant in creating advanced materials for electronics and coatings.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
-
Antimalarial Activity
A study evaluated a series of N-benzoyl-2-hydroxybenzamides against P. falciparum. The most effective compound showed a 21-fold superior activity compared to chloroquine, indicating its potential as a new antimalarial drug . -
Anticancer Evaluation
Derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. Results indicated significant activity against various cancer cell lines, with selectivity indices suggesting they could minimize side effects compared to conventional therapies .
Preparation Methods
Reaction Conditions
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
-
Temperature : Room temperature to 80°C, depending on reactivity.
-
Time : 4–12 hours.
Procedure
A mixture of 2-aminophenol (1.0 equiv) and TEA (1.2 equiv) in THF is cooled to 0°C. 3-Methylbenzoyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 8 hours. The product is isolated via extraction and recrystallization from ethanol.
Performance Metrics
| Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|
| 78–85 | ≥95 | Short reaction time | Requires strict anhydrous conditions |
This method is favored for its simplicity but requires careful handling of moisture-sensitive reagents.
Carbodiimide-Mediated Coupling with 3-Methylbenzoic Acid
For substrates incompatible with acid chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling between 3-methylbenzoic acid and 2-aminophenol.
Reaction Conditions
-
Activator : EDC and hydroxybenzotriazole (HOBt).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Temperature : 0°C to room temperature.
-
Time : 12–24 hours.
Procedure
3-Methylbenzoic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF. After 30 minutes, 2-aminophenol (1.2 equiv) is added, and the mixture is stirred overnight. The product is purified via column chromatography.
Performance Metrics
| Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|
| 65–72 | ≥90 | Avoids acid chlorides | Longer reaction time; higher cost |
This method is ideal for acid-sensitive substrates but suffers from moderate yields.
Palladium-Catalyzed C–H Activation
A novel approach employs palladium catalysts to directly functionalize 3-methylbenzamide precursors. Adapted from similar benzamide syntheses, this method enables regioselective hydroxylation.
Reaction Conditions
-
Catalyst : Pd(OAc)₂ (5–10 mol%).
-
Oxidant : K₂S₂O₈ (2.0 equiv).
-
Solvent : Trifluoroacetic acid (TFA)/TFAA mixture.
-
Temperature : 60°C.
-
Time : 0.5–2 hours.
Procedure
N-Methyl-3-methylbenzamide (1.0 equiv), Pd(OAc)₂, and K₂S₂O₈ are heated in TFA/TFAA (9:1) at 60°C. The reaction is quenched with NaHCO₃, and the product is extracted with ethyl acetate.
Performance Metrics
| Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|
| 60–68 | ≥88 | Atom-economical | Requires toxic solvents |
This method is promising for late-stage functionalization but requires optimization for scalability.
Multi-Component Condensation Using Cetrimonium Bromide
A one-pot synthesis combines 3-methylbenzaldehyde , β-naphthol , and urea in water, catalyzed by cetrimonium bromide (CTAB) . While primarily used for 1-amidoalkyl-2-naphthols, this protocol can be adapted for benzamides.
Reaction Conditions
-
Catalyst : CTAB (10 mol%).
-
Solvent : Water.
-
Temperature : 100°C.
-
Time : 3–6 hours.
Procedure
Equimolar quantities of 3-methylbenzaldehyde, 2-aminophenol, and urea are heated in water with CTAB. The product precipitates upon cooling and is recrystallized from ethanol.
Performance Metrics
| Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|
| 70–75 | ≥92 | Eco-friendly; uses water | Limited substrate scope |
This green chemistry approach is advantageous but less specific for benzamides.
Solid-Phase Synthesis on Polymer Support
A heterogeneous method employs palladium-supported polystyrene (Pd@PS) to catalyze the coupling of iodotoluene derivatives with benzoxazoles.
Reaction Conditions
-
Catalyst : Pd@PS (5 mol%).
-
Base : K₂CO₃.
-
Solvent : DMF.
-
Temperature : 80°C.
-
Time : 2–4 hours.
Procedure
A mixture of 3-iodotoluene, benzoxazole, Pd@PS, and K₂CO₃ in DMF is heated under nitrogen. The catalyst is filtered, and the product is isolated via chromatography.
Performance Metrics
| Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|
| 72–80 | ≥95 | Recyclable catalyst | High catalyst loading |
This method is scalable for industrial applications but requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Amidation | 78–85 | Low | High | Moderate (HCl waste) |
| Carbodiimide Coupling | 65–72 | High | Moderate | Low |
| Pd-Catalyzed C–H Activation | 60–68 | High | Low | High (toxic solvents) |
| Multi-Component | 70–75 | Low | High | Low (aqueous) |
| Solid-Phase Synthesis | 72–80 | High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxyphenyl)-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-methylbenzoyl chloride with 2-aminophenol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity to >95% . For scale-up, continuous flow reactors may enhance reproducibility and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- 1H/13C NMR : Key signals include the amide proton (δ ~9.8–10.2 ppm) and hydroxyl proton (δ ~5.5 ppm, broad). Aromatic protons in the 2-hydroxyphenyl group appear as doublets (δ ~6.8–7.2 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 256.1 (calculated for C₁₄H₁₃NO₂) .
Q. What preliminary biological screening assays are recommended to evaluate the compound’s bioactivity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, e.g., S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : COX-2 inhibition assays using fluorometric kits, comparing IC₅₀ values to reference inhibitors like celecoxib .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond-length precision (±0.01 Å) and torsional angle validation. For this compound, focus on the dihedral angle between the benzamide and hydroxyphenyl rings to assess planarity (ideal: ~0° for maximal π-π stacking). Hydrogen-bonding networks (e.g., O-H···O=C) stabilize the crystal lattice and inform solubility predictions .
Q. What strategies address contradictions in reported biological activity data, such as variable IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs.
- Solvent Effects : Test DMSO vs. aqueous solubility; concentrations >1% DMSO may artifactually suppress activity .
- Metabolic Stability : Evaluate compound degradation in cell media via LC-MS to adjust reported IC₅₀ values .
Q. How can computational modeling predict the compound’s interaction with biological targets like COX-2?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the COX-2 crystal structure (PDB: 5KIR). Key parameters:
- Binding Affinity : Focus on hydrogen bonds between the hydroxyl group and Arg120/His90 residues.
- Ligand Efficiency : Optimize substituents (e.g., methyl vs. fluoro) using free-energy perturbation (FEP) calculations .
Q. What structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
